Manganese(II) acetate

VOC catalytic oxidation toluene abatement MnO₂ catalyst

Manganese(II) acetate [Mn(CH₃COO)₂, CAS 638-38-0] is a divalent manganese salt of acetic acid, commercially supplied as the anhydrous form (white crystals, m.p. 210 °C) or, more commonly, the tetrahydrate [Mn(CH₃COO)₂·4H₂O, pale pink monoclinic crystals, m.p.

Molecular Formula C4H6MnO4
Molecular Weight 173.03 g/mol
CAS No. 638-38-0
Cat. No. B147979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) acetate
CAS638-38-0
SynonymsMn(C2H3O2)2, Acetic acid manganese salt
Molecular FormulaC4H6MnO4
Molecular Weight173.03 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Mn+2]
InChIInChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyUOGMEBQRZBEZQT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Manganese(II) Acetate (CAS 638-38-0) Technical Procurement and Selection Guide


Manganese(II) acetate [Mn(CH₃COO)₂, CAS 638-38-0] is a divalent manganese salt of acetic acid, commercially supplied as the anhydrous form (white crystals, m.p. 210 °C) or, more commonly, the tetrahydrate [Mn(CH₃COO)₂·4H₂O, pale pink monoclinic crystals, m.p. 80 °C] [1]. With a water solubility of approximately 700 g/L at 20 °C for the tetrahydrate and commercial purities routinely exceeding 98–99% , it serves as a versatile precursor for manganese oxide catalysts, a polymerization inhibitor in acrylic acid manufacture, and a source of bioavailable Mn²⁺ in agricultural micronutrients . Its selection over other Mn(II) salts—nitrate, chloride, sulfate, carbonate, or acetylacetonate—is predicated on quantifiable advantages in precursor-derived material properties, catalytic activity rankings, and solubility profile that are substantiated by direct comparative studies.

Why Manganese(II) Acetate Cannot Be Replaced by Other Mn(II) Salts Without Performance Loss


Generic substitution among Mn(II) salts (nitrate, chloride, sulfate, carbonate) is not neutral because the counter-anion dictates critical downstream outcomes: (i) the phase composition and crystallinity of derived MnOₓ materials [1], (ii) the specific surface area and oxygen vacancy concentration of supported catalysts [2], (iii) the solubility profile in non-aqueous reaction media [3], and (iv) the nuclearity and oxidation-state distribution of polynuclear coordination complexes [4]. Acetate ligands uniquely decompose to yield CO₂ and H₂O without leaving corrosive heteroatom residues (unlike chloride or sulfate), and the acetate pathway preferentially stabilizes mixed Mn₂O₃/Mn₃O₄ phases that correlate with superior low-temperature reducibility. The quantitative evidence below documents these irreplaceable differentiation points.

Quantitative Differential Evidence: Manganese(II) Acetate vs. Comparator Mn(II) Salts and 3d Metal Acetates


Catalytic Toluene Oxidation: MnO₂-Ac Achieves T90 at 200 °C, Outranking Nitrate, Chloride, and Sulfate Precursors

In a systematic four-precursor comparison, MnO₂ catalysts were prepared from Mn(II) acetate (MnO₂-Ac), nitrate (MnO₂-N), chloride (MnO₂-Cl), and sulfate (MnO₂-S) via redox reaction with KMnO₄. The catalytic activity for toluene oxidation decreased in the strict rank order MnO₂-Ac > MnO₂-N > MnO₂-Cl > MnO₂-S. MnO₂-Ac achieved a T90 temperature of 200 °C, the lowest among all tested precursors [1]. The superiority correlated with the largest specific surface area, highest oxygen vacancy concentration, and greatest content of surface-adsorbed oxygen species as determined by XPS and H₂-TPR.

VOC catalytic oxidation toluene abatement MnO₂ catalyst precursor effect

Low-Temperature NH₃-SCR of NOx: MA/TiO₂ Catalyst Outperforms Carbonate, Nitrate, and Sulfate Precursors

MnOx/TiO₂ catalysts were prepared by impregnation using four different Mn(II) precursors—acetate (MA), carbonate (MC), nitrate (MN), and sulfate (MS)—and tested for NOx conversion via NH₃-SCR at low temperature. At a calcination temperature of 773 K in air, the NOx conversion activity followed the rank order: MA/TiO₂ > MC/TiO₂ > MN/TiO₂ > MS/TiO₂ > P25 (bare TiO₂) [1]. The MA-derived catalyst produced a phase mixture of Mn₂O₃ and Mn₃O₄, which exhibited strong Ti–Mn interaction and the highest denitration rates. In a related study, the Mn acetate-derived MnOX-CeO₂/TiO₂ catalyst achieved 97.2% NOx conversion at 423 K (150 °C), a substantially lower temperature than required by nitrate-derived (97.9% at 483 K / 210 °C) or chloride-derived (86.6% at 513 K / 240 °C) counterparts, while also delivering the highest BET surface area of 48.6 m²/g among the three tested [2].

NH₃-SCR NOx abatement MnOx/TiO₂ catalyst low-temperature SCR

Catalytic CO Oxidation Under Humid Conditions: Mn₃Co₁₆Oₓ-A (Acetate) > Nitrate > Sulfate in Activity and Durability

Mn₃Co₁₆Oₓ composite oxide catalysts were fabricated via solid-phase synthesis using manganese acetate (A), nitrate (N), and sulfate (S) as precursors. The catalytic activity and catalytic durability for CO oxidation under humid conditions followed a consistent descending order: Mn₃Co₁₆Oₓ-A > Mn₃Co₁₆Oₓ-N > Mn₃Co₁₆Oₓ-S [1]. The optimum performance of the acetate-derived catalyst was unambiguously attributed to its larger specific surface area, significantly higher low-temperature reducibility, greater lattice oxygen mobility, and more abundant surface oxygen vacancies, as characterized by N₂ physisorption, H₂-TPR, and XPS.

CO oxidation MnCoOₓ composite oxide solid-phase synthesis humidity tolerance

Enzyme-Mimetic Catechol Oxidation: Mn(II) Acetate Exhibits kcat of 1.3 × 10³ h⁻¹, Outperforming Co, Cu, Fe, and Ni Acetates

Five commercially available 3d transition metal(II) acetates—Mn, Fe, Co, Ni, and Cu—were directly compared for catalytic oxidation of 3,5-di-tert-butylcatechol (DTBC) to the corresponding quinone (DTBQ) and of o-aminophenol (OAP) to 2-aminophenoxazinone (APX). Mn(II) acetate converted DTBC to DTBQ with a kcat of 1.3(1) × 10³ h⁻¹ and OAP to APX with a kcat of 111(2) h⁻¹. The activity order across metals was Mn >> Co > Cu > Fe ≥ Ni [1]. Mechanistic investigation revealed that Mn, Fe, and Co generate hydroxyl radical as the dominant reactive oxygen species, whereas Cu and Ni generate H₂O₂, distinguishing Mn(II) acetate as the most active and mechanistically distinct catalyst among the tested first-row transition metal acetates.

catechol oxidase mimic phenoxazinone synthase bio-inspired oxidation turnover frequency

Solubility in Anhydrous Acetic Acid: Mn(II) Acetate (0.0255 molal) Surpasses Co, Ni, and Zn Acetates by Factors of 1.6× to 21×

The solubilities of Mn(II), Co(II), Ni(II), and Zn(II) acetates were measured in anhydrous acetic acid at 25 °C. Mn(II) acetate exhibited a solubility of 0.0255 molal, which is 1.6× higher than Co(II) acetate (0.0160 molal), 4.3× higher than Ni(II) acetate (0.0059 molal), and 21.1× higher than Zn(II) acetate (0.00121 molal) [1]. The overall formation constants for aquated species were also determined: β₁ = 1.6 ± 0.2 and β₂ = 1.7 ± 0.3 for Mn(II) acetate, compared to substantially higher values for Co(II) and Zn(II) acetates, indicating that Mn(II) acetate remains less extensively aquated and more soluble in the anhydrous solvent, a critical advantage for homogeneous catalytic processes conducted in acetic acid.

non-aqueous solubility acetic acid medium transition metal acetates homogeneous catalysis

LiMn₂O₄ Battery Cathode: Acetate Precursor Yields Single-Phase Spinel at 117 mAh/g vs. Impurity-Containing Nitrate Route

In the tartaric acid gel synthesis of spinel LiMn₂O₄ cathode material, the choice of metal ion source critically determined phase purity. When nitrate salts of both Li and Mn were used, FT-IR analysis revealed poor bonding to the tartaric acid gel matrix, leading to the formation of Li₂MnO₃ and Mn₂O₃ impurities alongside the target LiMn₂O₄ phase. In contrast, when acetate salts were employed as the Li and Mn sources, single-phase LiMn₂O₄ was obtained without detectable impurity phases [1]. The single-phase acetate-derived product calcined at 500 °C delivered a discharge capacity of 117 mAh/g, which was described as 'much higher' than the capacities obtained for the impurity-containing materials from the nitrate route. Impurity phases such as Li₂MnO₃ and Mn₂O₃ are electrochemically inactive or detrimental to cycling stability.

lithium-ion battery LiMn₂O₄ spinel cathode phase purity sol-gel synthesis

Validated Application Scenarios for Manganese(II) Acetate Based on Comparative Evidence


Catalytic Abatement of Volatile Organic Compounds (VOCs)

When formulating supported MnOₓ catalysts for the oxidative destruction of aromatic VOCs such as toluene, Mn(II) acetate is the precursor of choice. Direct four-precursor evidence [1] demonstrates that MnO₂ prepared from the acetate achieves T90 at 200 °C—the lowest light-off temperature among acetate, nitrate, chloride, and sulfate precursors—and maintains stable performance under humid conditions for over 50 hours at 300 °C. This application directly leverages the acetate's ability to generate high surface area, oxygen-vacancy-rich MnOₓ phases.

Low-Temperature Selective Catalytic Reduction (SCR) of NOx

For stationary and mobile NOx emission control, MnOₓ/TiO₂ SCR catalysts derived from Mn(II) acetate achieve superior low-temperature activity. Comparative data show that MA/TiO₂ ranks first among acetate, carbonate, nitrate, and sulfate precursors in NOx conversion, and the acetate-derived catalyst can deliver 97.2% NOx conversion at a temperature 60 K lower than nitrate-derived equivalents [2]. This temperature advantage translates to reduced pre-heating energy in cold-start and low-load operating conditions.

Synthesis of Phase-Pure Spinel LiMn₂O₄ Cathode Material

In sol-gel routes to spinel LiMn₂O₄ for lithium-ion battery cathodes, Mn(II) acetate is the preferred precursor because it forms homogeneous complexes with the gel matrix. Direct comparative evidence [3] confirms that the acetate route yields single-phase LiMn₂O₄ with a capacity of 117 mAh/g, whereas the nitrate route produces electrochemically detrimental Li₂MnO₃ and Mn₂O₃ impurity phases. For cathode manufacturers, this avoids additional phase-purification steps.

Bio-Inspired Oxidation Catalysis and Enzyme Mimicry

In the screening of first-row transition metal acetates for catechol oxidase and phenoxazinone synthase mimic activity, Mn(II) acetate is the most active commercially available metal salt. Quantitative kcat data [4] show Mn >> Co > Cu > Fe ≥ Ni for DTBC oxidation, with Mn achieving kcat = 1.3 × 10³ h⁻¹. Researchers designing functional models of metalloenzymes should prioritize Mn(II) acetate as the benchmark metal source for initial activity screening.

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